molecular formula C22H22N4O2S B2998787 N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958697-27-3

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2998787
CAS No.: 958697-27-3
M. Wt: 406.5
InChI Key: FXGRDROLNVINQT-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of imidazoquinazolines

Properties

IUPAC Name

N-butan-2-yl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-14(2)23-18(27)13-29-22-24-17-12-8-7-11-16(17)20-25-19(21(28)26(20)22)15-9-5-4-6-10-15/h4-12,14,19H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGRDROLNVINQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the imidazoquinazoline core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the imidazoquinazoline core or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the acetamide group.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of imidazoquinazolines. Its intricate design suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Imidazoquinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis and Structure

The synthesis of this compound typically involves several key steps with careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Common reagents include bases like sodium hydroxide and acids for catalysis, and techniques such as chromatography are often employed for purification. The molecular formula can be derived from its structure, providing insights into its molecular weight and potential reactivity, and spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically used to confirm the structure.

Potential Applications

This compound has potential applications in various scientific fields:

  • Medicinal Chemistry: It can be a building block for synthesizing more complex molecules with therapeutic potential.
  • Materials Science: It can be used in the creation of novel materials with specific properties.
  • Catalysis: It can act as a ligand in catalytic reactions.

This compound's unique combination of functional groups contributes to its significance in research and potential therapeutic applications.

Chemical Properties and Reactions

This compound exhibits reactivity patterns typical for imidazoquinazolines and can participate in various chemical reactions:

  • It can undergo oxidation reactions, where it loses electrons to form new compounds.
  • It can undergo reduction reactions, where it gains electrons to form new compounds.
  • It can undergo substitution reactions, where one functional group is replaced by another.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction, and reaction conditions must be optimized to favor desired pathways while minimizing by-products. Relevant data from analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) provide detailed insights into its properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other imidazoquinazolines or related heterocyclic compounds with sulfanyl and acetamide groups. Examples could be:

  • 2-phenylimidazo[1,2-c]quinazoline derivatives
  • Sulfanyl-substituted acetamides

Uniqueness

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and the potential biological activity conferred by the imidazoquinazoline core.

Biological Activity

N-(butan-2-yl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{N butan 2 yl 2 3 oxo 2 phenyl 2H 3H imidazo 1 2 c quinazolin 5 yl}sulfanyl)acetamide}

This structure includes an imidazoquinazoline core known for various pharmacological properties.

Research indicates that compounds containing the imidazo[1,2-c]quinazoline scaffold exhibit diverse biological activities:

  • Inhibition of α-glucosidase : A study demonstrated that derivatives of imidazo[1,2-c]quinazolines show significant inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for these compounds ranged from 12.44 μM to 308.33 μM, indicating potent activity compared to the standard drug acarbose (IC50 = 750 μM) .
  • Anticancer Activity : The imidazoquinazoline derivatives have been reported to possess anticancer properties. Their ability to inhibit cancer cell proliferation and induce apoptosis has been linked to their interaction with various cellular pathways .
  • Antimicrobial and Antifungal Properties : Compounds in this class have also shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (μM)Reference
α-glucosidase InhibitionImidazo[1,2-c]quinazolines12.44 - 308.33
Anticancer ActivityVarious DerivativesVaries
Antimicrobial ActivityImidazoquinazolinesVaries

Pharmacological Applications

The biological activities suggest that this compound may be developed as:

  • Antidiabetic Agent : Due to its α-glucosidase inhibitory properties.
  • Anticancer Drug : Leveraging its ability to inhibit cancer cell growth.
  • Antimicrobial Treatment : Potential use in combating infections caused by resistant strains.

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